![molecular formula C20H18FN3O4S B2415539 N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 921544-43-6](/img/structure/B2415539.png)
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
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Description
The compound “N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, an amide group, a fluorophenyl group, and two methoxy groups .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving thioamides and α-halo carbonyl compounds . The introduction of the halogen atom into a structure often increases its biological activity .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The thiazole ring is a reactive moiety that can participate in various chemical reactions. For instance, the methylene group in the five-membered heterocyclic ring can easily participate in condensation reactions with carbaldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
- Researchers have synthesized and evaluated derivatives of this compound for their antimicrobial properties. Specifically, compounds such as d1, d2, and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species .
- Thiazole-based molecules have been known to inhibit bacterial lipid biosynthesis and exhibit antibacterial effects .
- The same derivatives were also assessed for their anticancer activity. Notably, compounds d6 and d7 exhibited significant activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) .
- Cancer remains a major global health challenge, and novel compounds like this one are explored to combat uncontrolled cell growth .
- A related compound, 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, showed maximum cytotoxicity among synthesized compounds against six different cancer cell lines .
- The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, and antitumor activities .
- Thiazole derivatives may act by blocking bacterial lipid synthesis or through other mechanisms .
- The compound N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide was synthesized by reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .
- The molecular structures of the synthesized derivatives were confirmed using physicochemical properties and spectroanalytical data .
Antimicrobial Activity
Anticancer Potential
Cytotoxicity Studies
Molecular Docking Studies
Thiazole Nucleus Properties
Synthetic Approaches
properties
IUPAC Name |
N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-27-16-8-3-12(9-17(16)28-2)19(26)24-20-23-15(11-29-20)10-18(25)22-14-6-4-13(21)5-7-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQYLRRIYRKQRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide |
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